molecular formula C12H22O B2639212 5-Methylspiro[5.5]undecan-5-ol CAS No. 98627-41-9

5-Methylspiro[5.5]undecan-5-ol

Cat. No.: B2639212
CAS No.: 98627-41-9
M. Wt: 182.307
InChI Key: WQGLFRCXIMPVEQ-UHFFFAOYSA-N
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Description

5-Methylspiro[55]undecan-5-ol is a chemical compound characterized by a spirocyclic structure, where a single carbon atom is shared between two rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylspiro[5.5]undecan-5-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of nitrophenyl derivatives and benzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid (PTSA). The reaction is carried out in toluene under reflux conditions for several hours, followed by neutralization with potassium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Methylspiro[5.5]undecan-5-ol can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

5-Methylspiro[5.5]undecan-5-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methylspiro[5.5]undecan-5-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

5-Methylspiro[5.5]undecan-5-ol can be compared with other spirocyclic compounds, such as:

    1-Methylspiro[5.5]undecan-1-ol: Similar in structure but with different functional groups.

    Spiro[5.5]undecane derivatives: Compounds with varying substituents on the spirocyclic framework.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.

Properties

IUPAC Name

5-methylspiro[5.5]undecan-5-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O/c1-11(13)7-5-6-10-12(11)8-3-2-4-9-12/h13H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQGLFRCXIMPVEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCC12CCCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98627-41-9
Record name 1-methylspiro[5.5]undecan-1-ol
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